molecular formula C19H20O6 B12722449 Methanone, (4-methylphenyl)(3-(beta-D-xylopyranosyloxy)phenyl)- CAS No. 83355-08-2

Methanone, (4-methylphenyl)(3-(beta-D-xylopyranosyloxy)phenyl)-

Cat. No.: B12722449
CAS No.: 83355-08-2
M. Wt: 344.4 g/mol
InChI Key: NHAGOPRLXYGJDT-LULLPPNCSA-N
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Description

Methanone, (4-methylphenyl)(3-(beta-D-xylopyranosyloxy)phenyl)- is an organic compound with the molecular formula C19H20O6 It is a derivative of benzophenone, where one phenyl group is substituted with a 4-methylphenyl group and the other with a 3-(beta-D-xylopyranosyloxy)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (4-methylphenyl)(3-(beta-D-xylopyranosyloxy)phenyl)- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzoyl chloride and 3-(beta-D-xylopyranosyloxy)benzene.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as pyridine to facilitate the acylation reaction.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methanone, (4-methylphenyl)(3-(beta-D-xylopyranosyloxy)phenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Methanone, (4-methylphenyl)(3-(beta-D-xylopyranosyloxy)phenyl)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methanone, (4-methylphenyl)(3-(beta-D-xylopyranosyloxy)phenyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application, such as its role in inhibiting microbial growth or inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Methanone, (4-methylphenyl)phenyl-: A simpler derivative with only a 4-methylphenyl group and a phenyl group.

    Methanone, (3-methylphenyl)phenyl-: Similar structure but with a 3-methylphenyl group instead of a 4-methylphenyl group.

    Methanone, [1,1’-biphenyl]-4-ylphenyl-: Contains a biphenyl group instead of the xylopyranosyloxy group.

Uniqueness

Methanone, (4-methylphenyl)(3-(beta-D-xylopyranosyloxy)phenyl)- is unique due to the presence of the xylopyranosyloxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzophenone derivatives and contributes to its specific applications and activities.

Properties

CAS No.

83355-08-2

Molecular Formula

C19H20O6

Molecular Weight

344.4 g/mol

IUPAC Name

(4-methylphenyl)-[3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyphenyl]methanone

InChI

InChI=1S/C19H20O6/c1-11-5-7-12(8-6-11)16(21)13-3-2-4-14(9-13)25-19-18(23)17(22)15(20)10-24-19/h2-9,15,17-20,22-23H,10H2,1H3/t15-,17+,18-,19+/m1/s1

InChI Key

NHAGOPRLXYGJDT-LULLPPNCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)O[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC3C(C(C(CO3)O)O)O

Origin of Product

United States

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